5-phenyl-N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)isoxazole-3-carboxamide hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the phenyl group might be introduced via a Friedel-Crafts alkylation, the isoxazole ring might be formed via a 1,3-dipolar cycloaddition, and the piperazine ring might be formed via a reaction with a suitable diamine .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The phenyl, isoxazole, and thiophene rings would all contribute to the compound’s aromaticity, while the piperazine ring would introduce some flexibility into the molecule.Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents used. For example, the phenyl group might undergo electrophilic aromatic substitution, the isoxazole ring might undergo reactions at the nitrogen atom, and the piperazine ring might undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the polar carbonyl groups and the nonpolar phenyl and thiophene rings.Scientific Research Applications
Synthesis and Antimicrobial Activities
- A study on the synthesis and evaluation of antimicrobial activities of novel compounds, including urea and thiourea derivatives of piperazine, showed that some derivatives exhibited promising antiviral and potent antimicrobial activity. These findings suggest potential applications in combating microbial infections (Reddy et al., 2013).
Biological Evaluation for Anti-Tuberculosis
- New carbazole derivatives were synthesized and evaluated for their antibacterial, antifungal, and anticancer activities. Among them, specific derivatives exhibited significant activity against bacterial and fungal strains, as well as on the Human Breast Cancer Cell Line MCF7, suggesting their potential use in developing new therapeutic agents (Sharma et al., 2014).
Potential in Antipsychotic Treatment
- A study on heterocyclic carboxamides as potential antipsychotic agents evaluated analogues of a known compound for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. Two derivatives exhibited potent in vivo activities and were found to be much less active in behavioral models predictive of extrapyramidal side effects, indicating their potential as backup compounds for antipsychotic medication (Norman et al., 1996).
Tuberculostatic Activity
- Research on (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole derivatives explored their tuberculostatic activity. The study found that certain compounds exhibited minimum inhibiting concentrations within a specific range, suggesting their potential in tuberculosis treatment (Foks et al., 2004).
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-phenyl-N-[2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]-1,2-oxazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S.ClH/c26-20(17-15-18(28-23-17)16-5-2-1-3-6-16)22-8-9-24-10-12-25(13-11-24)21(27)19-7-4-14-29-19;/h1-7,14-15H,8-13H2,(H,22,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWMSSCDCDEPOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=NOC(=C2)C3=CC=CC=C3)C(=O)C4=CC=CS4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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